molecular formula C19H29N3O5S B12782939 N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate CAS No. 113760-34-2

N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate

Cat. No.: B12782939
CAS No.: 113760-34-2
M. Wt: 411.5 g/mol
InChI Key: VQJDSAZOYGZGTI-UHFFFAOYSA-N
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Description

N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate: is a complex organic compound with the molecular formula C19H29N3O5S It is characterized by the presence of an indole ring, a morpholine ring, and a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.

    Coupling of Indole and Morpholine Rings:

    Introduction of the Methanesulfonate Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and morpholine rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their activity and function.

    Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-4-methyl-2-morpholinecarboxamide: Lacks the indole ring, resulting in different chemical properties and biological activity.

    N,N-Diethyl-6-(1H-indol-4-yl)-2-morpholinecarboxamide: Lacks the methyl group, affecting its reactivity and interactions.

Uniqueness

N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate is unique due to the presence of both the indole and morpholine rings, as well as the methanesulfonate group. This combination of functional groups contributes to its distinct chemical and biological properties.

Properties

CAS No.

113760-34-2

Molecular Formula

C19H29N3O5S

Molecular Weight

411.5 g/mol

IUPAC Name

N,N-diethyl-6-(1H-indol-4-yl)-4-methylmorpholine-2-carboxamide;methanesulfonic acid

InChI

InChI=1S/C18H25N3O2.CH4O3S/c1-4-21(5-2)18(22)17-12-20(3)11-16(23-17)14-7-6-8-15-13(14)9-10-19-15;1-5(2,3)4/h6-10,16-17,19H,4-5,11-12H2,1-3H3;1H3,(H,2,3,4)

InChI Key

VQJDSAZOYGZGTI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1CN(CC(O1)C2=C3C=CNC3=CC=C2)C.CS(=O)(=O)O

Origin of Product

United States

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